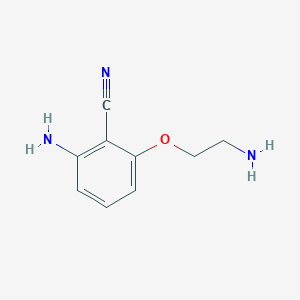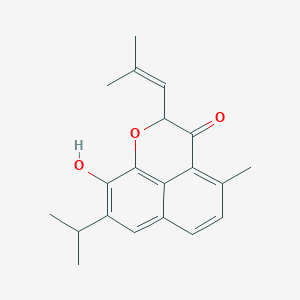
1,2-Dibromododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromododecane is an organic compound with the molecular formula C({12})H({24})Br(_{2}). It is a member of the alkyl halides family, characterized by the presence of two bromine atoms attached to a twelve-carbon alkane chain. This compound is typically a white to off-white crystalline solid at room temperature and is known for its use in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the addition of bromine (Br(_2)) to dodecane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon atoms of the dodecane chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes the following steps:
Bromination: Dodecane is mixed with bromine in the presence of a radical initiator.
Separation: The reaction mixture is separated to remove unreacted bromine and by-products.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,2-Dibromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-dodecene.
Reduction: Dodecane.
科学研究应用
1,2-Dibromododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of polymers and resins.
Biological Studies: The compound is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Material Science: It is employed in the preparation of surface-active agents and surfactants.
作用机制
The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.
相似化合物的比较
Similar Compounds
1,12-Dibromododecane: Similar in structure but with bromine atoms at the terminal positions.
1,2-Dibromoethane: A shorter chain analogue with similar reactivity.
1,2-Dibromopropane: Another shorter chain analogue used in similar applications.
Uniqueness
1,2-Dibromododecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling and melting points compared to its shorter chain analogues. This makes it particularly useful in applications requiring higher thermal stability and specific hydrophobic interactions.
属性
CAS 编号 |
55334-42-4 |
|---|---|
分子式 |
C12H24Br2 |
分子量 |
328.13 g/mol |
IUPAC 名称 |
1,2-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI 键 |
HBRJEAWYCNGOSP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)

![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)






![2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate](/img/structure/B12102306.png)



